
1-(3-Methoxy-4-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-4-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-methoxy-4-methylbenzyl group
Métodos De Preparación
The synthesis of 1-(3-Methoxy-4-methylbenzyl)piperazine typically involves the reaction of piperazine with 3-methoxy-4-methylbenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
1-(3-Methoxy-4-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the piperazine ring or the benzyl group, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the methoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles and reaction conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Methoxy-4-methylbenzyl)piperazine has several scientific research applications, including:
Pharmaceuticals: This compound is used as an intermediate in the synthesis of various pharmaceutical agents. Its structural features make it a valuable building block for designing drugs with potential therapeutic effects.
Chemical Research: In chemical research, this compound is used as a starting material for the synthesis of more complex molecules. It serves as a versatile scaffold for the development of new compounds with desired properties.
Biological Studies: Researchers use this compound to study its biological activity and potential effects on different biological systems. It may be investigated for its interactions with enzymes, receptors, and other biomolecules.
Industrial Applications: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific characteristics.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxy-4-methylbenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which it is used, such as its role in pharmaceuticals or biological studies.
Comparación Con Compuestos Similares
1-(3-Methoxy-4-methylbenzyl)piperazine can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)piperazine: This compound has a similar structure but with a different substitution pattern on the benzyl group. It may exhibit different chemical and biological properties due to this variation.
1-(3-Methylbenzyl)piperazine: Lacking the methoxy group, this compound may have different reactivity and applications compared to this compound.
1-(3-Methoxybenzyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for particular applications in research and industry.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-[(3-methoxy-4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-3-4-12(9-13(11)16-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
Clave InChI |
JHDAKBZWWNLGCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CN2CCNCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)



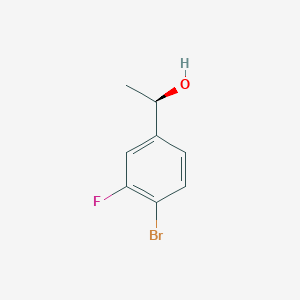
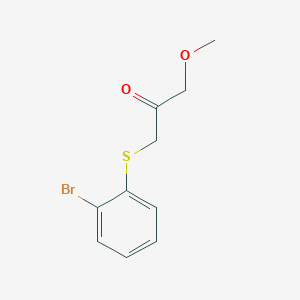
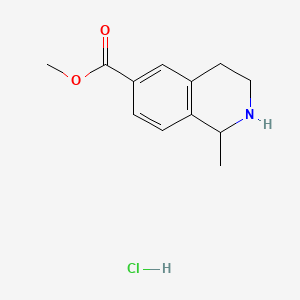
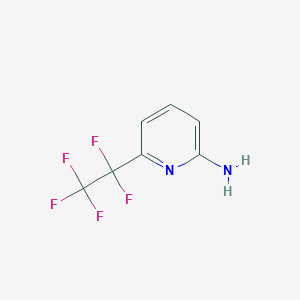


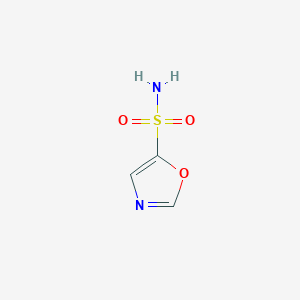

![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)

